molecular formula C25H23N5O4S2 B12417695 Cox-2-IN-9

Cox-2-IN-9

Cat. No.: B12417695
M. Wt: 521.6 g/mol
InChI Key: LMJMRMVRPTWOKL-STBIYBPSSA-N
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Description

Cox-2-IN-9 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective inhibitors that also target cyclooxygenase-1 (COX-1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route starts with the preparation of a substituted benzene derivative, followed by nitration, reduction, and cyclization reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Cox-2-IN-9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a range of structurally diverse products .

Scientific Research Applications

Cox-2-IN-9 has a wide range of applications in scientific research, including:

Mechanism of Action

Cox-2-IN-9 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The compound binds to the active site of COX-2, blocking its catalytic activity and reducing the production of pro-inflammatory prostaglandins. This selective inhibition spares COX-1, thereby minimizing gastrointestinal side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cox-2-IN-9 is unique in its specific structural features that confer high selectivity and potency for COX-2 inhibition. Compared to other COX-2 inhibitors, this compound may offer a different safety profile, efficacy, and potential for use in various therapeutic applications. Its distinct chemical structure allows for targeted modifications to enhance its pharmacological properties and reduce adverse effects .

Properties

Molecular Formula

C25H23N5O4S2

Molecular Weight

521.6 g/mol

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-[[1-(4-methylsulfonylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H23N5O4S2/c1-17(29-32)18-8-10-20(11-9-18)26-23(31)16-35-25-27-24(19-6-4-3-5-7-19)30(28-25)21-12-14-22(15-13-21)36(2,33)34/h3-15,32H,16H2,1-2H3,(H,26,31)/b29-17+

InChI Key

LMJMRMVRPTWOKL-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)CSC2=NN(C(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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